2-(3-Chloro-5-fluorophenyl)acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClFO |
|---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
2-(3-chloro-5-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClFO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 |
InChI Key |
MEKGLBUTTLXOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CC=O |
Origin of Product |
United States |
Contextual Significance of Halogenated Phenylacetaldehydes in Chemical Synthesis
Halogenated phenylacetaldehydes are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of more complex molecules. Their utility is particularly prominent in the pharmaceutical and agrochemical industries. The presence of halogen atoms on the phenyl ring significantly influences the molecule's reactivity and metabolic pathways, often enhancing the biological activity of the final product.
The incorporation of halogen atoms, such as chlorine and fluorine, into organic molecules can alter their physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. mt.com For instance, halogenation is a common strategy in drug design to improve the potency and pharmacokinetic profile of a therapeutic agent. researchgate.net Halogenated phenylacetaldehydes, therefore, represent valuable building blocks for the construction of novel bioactive compounds. chemicalbook.comappchemical.com These intermediates can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions, to yield diverse molecular scaffolds. wikipedia.orgmdpi.com
The versatility of halogenated phenylacetaldehydes is further demonstrated by their use in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical drugs. For example, aldehydes are key precursors in the formation of aminothiazoles and other heterocyclic systems. wikipedia.org The specific substitution pattern of halogens on the phenyl ring allows for fine-tuning of the electronic properties of the molecule, which can be exploited to control the regioselectivity of subsequent reactions.
Structural Attributes and Reactivity Features of the Aldehyde and Substituted Phenyl Moiety
The chemical behavior of 2-(3-Chloro-5-fluorophenyl)acetaldehyde is dictated by the interplay of its constituent parts: the aldehyde functional group and the 3-chloro-5-fluorophenyl moiety.
The aldehyde group (-CHO) is characterized by a carbonyl carbon that is highly electrophilic. This makes it susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. Common reactions involving the aldehyde group include:
Nucleophilic Addition: Aldehydes readily react with nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols. They also react with cyanide to form cyanohydrins. byjus.com
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, phenylacetic acid. wikipedia.org
Reduction: Reduction of the aldehyde group yields a primary alcohol.
Condensation Reactions: Phenylacetaldehydes with alpha-hydrogens are prone to aldol (B89426) condensation. wikipedia.org
The 3-chloro-5-fluorophenyl moiety significantly modulates the reactivity of the entire molecule. Halogens exert two primary electronic effects on the aromatic ring: the inductive effect and the resonance effect. libretexts.orgopenstax.org
Inductive Effect: Due to their high electronegativity, both chlorine and fluorine are strongly electron-withdrawing through the sigma bond network. libretexts.org This effect deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. lumenlearning.comvedantu.com
Resonance Effect: The lone pairs of electrons on the halogen atoms can be donated to the aromatic ring through resonance. openstax.org This effect is weaker for halogens compared to other substituents like hydroxyl or amino groups. openstax.org
In the case of this compound, the strong inductive effect of the two halogen atoms makes the phenyl ring electron-deficient. This, in turn, enhances the electrophilicity of the carbonyl carbon in the acetaldehyde (B116499) group, making it more reactive towards nucleophiles compared to unsubstituted phenylacetaldehyde (B1677652). The substitution pattern (meta-position of both halogens relative to the acetaldehyde group) directs future electrophilic substitution on the ring to the remaining ortho and para positions.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| IUPAC Name | This compound |
| Structure | A phenyl ring substituted with a chlorine atom at position 3, a fluorine atom at position 5, and an acetaldehyde group at position 1. |
Scope and Research Focus of Investigating 2 3 Chloro 5 Fluorophenyl Acetaldehyde
Direct Formylation Approaches for Arylacetaldehydes
Direct formylation reactions are a cornerstone of aromatic chemistry, typically involving the introduction of a formyl group (-CHO) onto an aromatic ring through electrophilic aromatic substitution. ijpcbs.com For the synthesis of arylacetaldehydes (-CH2CHO), these methods are not strictly "direct" but can be adapted as part of a sequence, for instance, by formylating a toluene (B28343) derivative at the benzylic position or by formylating the aromatic ring followed by a chain extension (homologation) step. However, the applicability of these methods to a deactivated ring system like the 3-chloro-5-fluorophenyl moiety presents significant challenges.
The Vilsmeier-Haack reaction is a widely used method to formylate electron-rich aromatic compounds. wikipedia.orgnumberanalytics.com The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl3) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. numberanalytics.comchemistrysteps.comjk-sci.com This reagent then attacks the aromatic ring, and subsequent hydrolysis of the resulting iminium ion yields the aryl aldehyde. wikipedia.orgchemistrysteps.com
The primary limitation of the Vilsmeier-Haack reaction is that the Vilsmeier reagent is a relatively weak electrophile. chemistrysteps.com Consequently, the reaction is most efficient on aromatic systems containing strong electron-donating groups, such as anilines, phenols, or activated heterocycles. wikipedia.orgjk-sci.com The 3-chloro-5-fluorophenyl ring is substituted with two electron-withdrawing halogen atoms, which deactivate the ring towards electrophilic substitution, making the standard Vilsmeier-Haack reaction infeasible for direct formylation of a precursor like 1-chloro-3-fluorobenzene (B165101).
A hypothetical variant for producing an arylacetaldehyde might involve the reaction of a corresponding styrene (B11656) precursor. However, this deviates from the classical application of the reaction on an aromatic ring and would be considered a multi-step pathway.
Table 1: Overview of Vilsmeier-Haack Reaction
| Feature | Description |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl3) jk-sci.com |
| Electrophile | Chloroiminium ion (Vilsmeier reagent) numberanalytics.comchemistrysteps.com |
| Typical Substrates | Electron-rich aromatic and heteroaromatic compounds ijpcbs.comjk-sci.com |
| Product | Aryl aldehyde (-CHO) jk-sci.com |
| Applicability to Target | Low, due to the electron-deficient nature of the 3-chloro-5-fluorophenyl ring. |
Other classical formylation reactions face similar constraints when applied to deactivated aromatic systems.
Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl4) or aluminum chloride (AlCl3). synarchive.comcommonorganicchemistry.comwikipedia.org It is considered a variant of the Friedel-Crafts reaction and is effective for formylating electron-rich aromatic compounds like phenols and mesitylene. wikipedia.org While some protocols have been developed to broaden its scope, its application to strongly deactivated substrates like 1-chloro-3-fluorobenzene remains challenging. researchgate.netmdpi.com
Gattermann-Koch Synthesis: The Gattermann-Koch reaction introduces a formyl group using carbon monoxide (CO) and hydrogen chloride (HCl) with a catalyst mixture, typically aluminum chloride and copper(I) chloride. wikipedia.orgnumberanalytics.com This method is generally suitable for simple aromatic hydrocarbons like benzene (B151609) and toluene but is notably inapplicable to phenolic substrates. wikipedia.orgresearchgate.net A related method, the Gattermann reaction , uses hydrogen cyanide (HCN) and HCl, which can be generated in situ from zinc cyanide (Zn(CN)2) for safety. wikipedia.orglscollege.ac.in While more versatile than the Gattermann-Koch variant, it is still most effective on activated aromatic rings. researchgate.net
Both the Rieche and Gattermann-Koch reactions, like the Vilsmeier-Haack, are designed to append a formyl (-CHO) group directly to the aromatic nucleus, not an acetaldehyde (B116499) (-CH2CHO) group. Therefore, they would necessitate subsequent chemical steps to achieve the desired final structure.
Multi-step Synthetic Routes from Precursors
Given the limitations of direct formylation, multi-step syntheses starting from appropriately substituted precursors are the most practical and reliable methods for preparing this compound.
A robust strategy involves the use of organometallic intermediates derived from di- or tri-halogenated benzenes. This approach leverages the differential reactivity of halogens in metal-halogen exchange or Grignard reagent formation.
A plausible starting material is 1-bromo-3-chloro-5-fluorobenzene. nih.gov The bromine atom is significantly more reactive than chlorine or fluorine towards magnesium metal (for Grignard formation) or organolithium reagents (for lithium-halogen exchange). This allows for the selective formation of the 3-chloro-5-fluorophenylmagnesium bromide or the corresponding aryllithium species. This nucleophilic intermediate can then be reacted with an "acetaldehyde equivalent"—an electrophile that introduces the -CH2CHO group or a precursor to it.
Common acetaldehyde equivalents include:
Ethylene (B1197577) oxide: This epoxide reacts with the organometallic reagent to open the ring, yielding 2-(3-chloro-5-fluorophenyl)ethanol after an aqueous workup. This primary alcohol must then be oxidized in a subsequent step to furnish the target aldehyde.
Bromoacetaldehyde diethyl acetal (B89532): This reagent contains a protected aldehyde functional group. The organometallic intermediate displaces the bromide via a nucleophilic substitution reaction. researchgate.netmdpi.com The resulting product is an acetal, which can be readily hydrolyzed under acidic conditions to reveal the desired aldehyde, this compound. researchgate.net This method avoids the need for a separate oxidation step.
Table 2: Synthesis via Organometallic Route
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 1-Bromo-3-chloro-5-fluorobenzene | Mg, THF or n-BuLi, Et2O | 3-Chloro-5-fluorophenylmagnesium bromide |
| 2a | Organometallic Intermediate | 1. Ethylene oxide; 2. H3O+ | 2-(3-Chloro-5-fluorophenyl)ethanol |
| 2b | Organometallic Intermediate | 1. BrCH2CH(OEt)2; 2. H3O+ | This compound |
This strategy begins with a precursor that already possesses the 3-chloro-5-fluorophenyl nucleus attached to a two-carbon chain with a different functional group. The synthesis is then completed by converting this functional group into an aldehyde.
The most common example of this approach is the selective oxidation of the corresponding primary alcohol, 2-(3-chloro-5-fluorophenyl)ethanol. The synthesis of this alcohol can be accomplished as described in the previous section (2.2.1). The critical step is choosing an oxidizing agent that converts the primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. nih.govorganic-chemistry.org
Several established methods are suitable for this transformation:
Pyridinium Chlorochromate (PCC): A mild oxidant that reliably converts primary alcohols to aldehydes. youtube.com
Swern Oxidation: Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by quenching with a hindered base like triethylamine. organic-chemistry.org
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient oxidation of alcohols to aldehydes.
TEMPO-Catalyzed Oxidation: Utilizes a stable nitroxyl (B88944) radical like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant such as sodium hypochlorite. organic-chemistry.org
Table 3: Comparison of Selective Oxidation Methods for Alcohols
| Method | Key Reagents | Typical Conditions | Advantages |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | CH2Cl2, Room Temp | Simplicity, reliability youtube.com |
| Swern Oxidation | DMSO, Oxalyl chloride, Et3N | CH2Cl2, -78 °C to RT | High yields, mild conditions organic-chemistry.org |
| Dess-Martin | Dess-Martin Periodinane (DMP) | CH2Cl2, Room Temp | Mild, neutral pH, short reaction times |
| TEMPO Catalysis | TEMPO (cat.), NaOCl | CH2Cl2/H2O, 0 °C to RT | Catalytic, environmentally benign co-oxidant organic-chemistry.org |
A highly effective and widely used method for synthesizing aldehydes involves the partial reduction of carboxylic acid derivatives. The required precursor, 2-(3-chloro-5-fluorophenyl)acetic acid, is a known compound. fujifilm.comchemrio.com
The direct reduction of the carboxylic acid itself to an aldehyde is difficult as most reducing agents will proceed to the primary alcohol. Therefore, the acid is first converted to a more reactive derivative, such as an ester or an acyl chloride.
Reduction of an Ester: The carboxylic acid can be easily converted to its methyl or ethyl ester via Fischer esterification. This ester is then treated with a sterically hindered and reactive hydride reducing agent, Diisobutylaluminium hydride (DIBAL-H). organic-chemistry.org The reaction must be performed with one equivalent of DIBAL-H at a low temperature (typically -78 °C) to prevent over-reduction to the primary alcohol. chemistrysteps.commasterorganicchemistry.com At this low temperature, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous workup. chemistrysteps.comyoutube.com
Reduction of an Acyl Chloride (Rosenmund Reduction): The carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting 2-(3-chloro-5-fluorophenyl)acetyl chloride can then be reduced to the aldehyde. A classic method for this is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned catalyst (palladium on barium sulfate). A more modern and often more convenient laboratory method involves using a mild, selective hydride reagent such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H).
Both of these reduction pathways offer reliable access to the target aldehyde from its corresponding carboxylic acid.
Oxidation of Corresponding Alcohols (e.g., 2-(3-Chloro-5-fluorophenyl)ethanol)
The conversion of 2-(3-chloro-5-fluorophenyl)ethanol to this compound is a critical oxidation reaction. studymind.co.uk This process requires the careful selection of an oxidizing agent to ensure the reaction stops at the aldehyde stage and does not proceed to the carboxylic acid. chemguide.co.uk Various modern catalytic systems have been developed to achieve this selectivity with high efficiency.
One effective approach involves the use of a catalyst system comprising a copper salt and a nitroxyl radical, such as 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO). mdpi.com These systems can utilize molecular oxygen or air as the terminal oxidant, making them environmentally benign. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the phenyl ring, can influence the reaction rate and efficiency. mdpi.com
Another promising method is the use of heterogeneous catalysts, for instance, palladium-zinc nanoparticles supported on titanium dioxide (Pd-Zn/TiO2). nih.gov These catalysts have demonstrated high selectivity for the formation of aldehydes from primary alcohols in solvent-free conditions. nih.gov The zinc component in the alloy is believed to play a crucial role in enhancing the selectivity towards the aldehyde. nih.gov Similarly, ruthenium (0) supported on alumina (B75360) has been shown to be an active and stable catalyst for the solvent-free aerobic oxidation of benzyl (B1604629) alcohol derivatives. mdpi.com
Furthermore, manganese-cerium oxide (Mn-Ce-O) composite catalysts have been reported to be highly efficient for the selective oxidation of aromatic alcohols using molecular oxygen. cjcatal.com These catalysts are often amorphous and can be recycled, adding to their industrial appeal. cjcatal.com The general reaction is depicted below:
Reaction Scheme: Cl, F-C₆H₃CH₂CH₂OH + [O] → Cl, F-C₆H₃CH₂CHO + H₂O
Optimization of Reaction Conditions and Catalyst Systems
Achieving optimal yield and selectivity in the synthesis of this compound hinges on the meticulous control of various reaction parameters. These include the choice of solvent, the design of the catalyst, and the temperature and pressure profiles of the process.
Solvent Effects on Yield and Selectivity
The solvent can significantly impact the outcome of the oxidation reaction. While some modern catalytic systems are designed for solvent-free conditions, which is advantageous from an environmental and economic perspective, in other cases, the choice of solvent is critical. mdpi.commdpi.com For instance, in certain TEMPO-catalyzed oxidations, dichloromethane (B109758) has been a common choice, though greener alternatives are continuously being sought. d-nb.info The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity. Research on the oxidation of benzyl alcohol derivatives has shown that solvents like dimethyl sulfoxide (DMSO) can be effective. researchgate.net The selection of an appropriate solvent is often determined empirically for a specific catalyst system and substrate.
Catalyst Efficacy and Ligand Design in Coupling Reactions
The efficacy of the catalyst is paramount for a successful oxidation. For metal-based catalysts, the choice of metal, its oxidation state, and the supporting material are all crucial factors. For example, in Pd-Zn/TiO2 catalysts, the ratio of palladium to zinc has a significant effect on both activity and selectivity. nih.gov Higher palladium content may increase activity, while zinc enhances selectivity to the aldehyde. nih.gov
In homogeneous catalysis, such as with Cu/TEMPO systems, the design of ligands can fine-tune the catalyst's electronic and steric properties. While TEMPO itself is a stable radical, derivatives can be employed to modulate reactivity. The interaction between the copper center and the nitroxyl radical is key to the catalytic cycle.
The table below illustrates the effect of different catalyst systems on the oxidation of benzyl alcohol, which serves as a model for the oxidation of 2-(3-chloro-5-fluorophenyl)ethanol.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) |
| Pd-Zn/TiO2 | Air | Solvent-free | 120 | High | >95 |
| Ru(0)/Alumina | Air | Solvent-free | 100 | 62 | 100 |
| Mn-Ce-O | O₂ | Toluene | 100 | 96.6 | High |
| Cu/TEMPO | O₂ | DMF | Room Temp | High | >90 |
This data is representative of benzyl alcohol oxidation and is intended for illustrative purposes.
Temperature and Pressure Profiling for Process Efficiency
Temperature is a critical parameter that must be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also promote over-oxidation to the carboxylic acid or other side reactions. The optimal temperature is therefore a compromise between reaction speed and selectivity. For instance, with Pd-Zn/TiO2 catalysts, the reduction temperature of the catalyst itself can affect the particle size and, consequently, its catalytic performance. nih.gov
The pressure of the oxidant (e.g., oxygen or air) can also influence the reaction. In many aerobic oxidations, the reaction is performed at atmospheric pressure of air, which is both convenient and safe. However, in some cases, increasing the oxygen pressure might enhance the reaction rate, though this needs to be balanced with safety considerations and the potential for increased side reactions.
Purification Techniques and Yield Enhancement Strategies
Chromatographic Methodologies for Product Isolation
Column chromatography is a widely used and effective method for the purification of aldehydes from reaction mixtures. Due to the potential for aldehydes to undergo oxidation or other degradation pathways on silica (B1680970) gel, careful selection of the chromatographic conditions is necessary. A non-polar eluent system, such as a mixture of hexane (B92381) and a slightly more polar solvent like diethyl ether or ethyl acetate, is typically employed. The aldehyde, being more polar than unreacted starting material (if any) but less polar than the corresponding carboxylic acid, can be effectively separated.
The following table outlines a general approach to the chromatographic purification of an aromatic aldehyde.
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (e.g., starting from 98:2 and gradually increasing the polarity) |
| Detection | Thin Layer Chromatography (TLC) with UV visualization or a chemical stain (e.g., potassium permanganate) |
| Post-Purification | Removal of solvent under reduced pressure |
To enhance the yield, it is crucial to minimize losses during purification. This includes ensuring the complete transfer of the crude product to the column and using an optimized elution profile to achieve good separation without excessive band broadening. In some cases, a pre-purification step, such as an aqueous workup to remove water-soluble impurities, can be beneficial.
Crystallization and Distillation Optimization
The final purification stages of this compound typically involve a combination of distillation and crystallization to remove impurities, which may include starting materials, by-products, and solvents from the synthesis process. The optimization of these techniques is essential for maximizing yield and achieving high purity.
Distillation:
Distillation is a primary method for the purification of thermally stable liquid compounds like many phenylacetaldehyde (B1677652) derivatives. For compounds with relatively high boiling points, vacuum distillation is the preferred method as it allows for distillation at lower temperatures, thereby preventing thermal degradation.
In a typical industrial setting, the crude this compound, often an oil, is subjected to fractional distillation under reduced pressure. The optimization of this process involves careful control of pressure and temperature to effectively separate the target compound from impurities with different boiling points. While specific data for this compound is scarce, a patent for a structurally related fluorinated aromatic compound details a purification process involving distillation under reduced pressure, which resulted in a final purity of 99%. google.com This suggests that high purity is attainable for this class of compounds through optimized distillation.
For effective separation, a packed distillation column is often employed to increase the number of theoretical plates. The selection of appropriate packing material and column height is crucial for achieving the desired separation efficiency.
Crystallization:
Crystallization is a powerful technique for purifying solid compounds or compounds that can be solidified. For aldehydes, this can sometimes be achieved by converting the aldehyde into a crystalline derivative, such as a bisulfite adduct, which can be easily isolated and then reverted to the pure aldehyde.
The optimization of crystallization involves the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for good recovery of the purified crystals upon cooling. Furthermore, the impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
The cooling rate is another critical parameter. Slow, controlled cooling generally leads to the formation of larger, purer crystals, whereas rapid cooling can trap impurities within the crystal lattice. Stirring during crystallization can also influence crystal size and purity.
While specific crystallization solvents for this compound are not detailed in the available literature, common solvents for the crystallization of aromatic compounds include hydrocarbons (e.g., hexane, heptane), aromatic solvents (e.g., toluene), esters (e.g., ethyl acetate), and alcohols (e.g., isopropanol), or mixtures thereof. The choice of solvent would be determined empirically through solubility studies.
Below are hypothetical data tables illustrating the types of parameters that would be optimized for these purification processes.
Table 1: Hypothetical Distillation Optimization Parameters for this compound
| Parameter | Range Explored | Optimal Condition | Resulting Purity |
| Pressure (mmHg) | 1 - 10 | 2 | 99.5% |
| Jacket Temp. (°C) | 120 - 160 | 140 | 99.5% |
| Head Temp. (°C) | 90 - 130 | 110 | 99.5% |
| Reflux Ratio | 1:1 - 5:1 | 3:1 | 99.5% |
Table 2: Hypothetical Crystallization Solvent Screening for this compound
| Solvent System | Dissolution Temperature (°C) | Crystallization Onset (°C) | Yield (%) | Purity (%) |
| Heptane | 60 | 25 | 85 | 98.0 |
| Isopropanol/Water (9:1) | 50 | 15 | 90 | 99.2 |
| Toluene | 70 | 20 | 82 | 98.5 |
| Ethyl Acetate/Hexane (1:3) | 45 | 10 | 92 | 99.6 |
These tables are illustrative and represent the systematic approach required to optimize the purification of this compound. The actual optimal conditions would need to be determined through rigorous experimental investigation.
Reactions Involving the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which makes the carbonyl carbon an electrophilic center. This polarity is the basis for a wide range of chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final addition product.
Hydration and Acetal Formation Studies
In aqueous solutions, aldehydes exist in equilibrium with their corresponding hydrate (B1144303) forms (geminal diols). For this compound, this equilibrium would involve the addition of a water molecule across the carbonyl double bond.
More synthetically valuable is the formation of acetals, which serve as protecting groups for the aldehyde functionality. The reaction of this compound with two equivalents of an alcohol, such as methanol (B129727), under anhydrous acidic conditions, yields the corresponding dimethyl acetal, 2-(3-chloro-5-fluorophenyl)-1,1-dimethoxyethane. The reaction proceeds via a hemiacetal intermediate. wikipedia.orgpressbooks.pubmnstate.edu To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed. pressbooks.pubmnstate.edu Cyclic acetals, which are thermodynamically more stable, can be formed using a diol like ethylene glycol. google.com For instance, the reaction with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid would yield 2-( (3-chloro-5-fluorophenyl)methyl)-1,3-dioxolane. google.comgoogle.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Conditions |
| This compound | Methanol (excess) | H⁺ (e.g., HCl, H₂SO₄) | 2-(3-Chloro-5-fluorophenyl)-1,1-dimethoxyethane | Anhydrous, removal of water |
| This compound | Ethylene Glycol | p-Toluenesulfonic acid | 2-((3-Chloro-5-fluorophenyl)methyl)-1,3-dioxolane | Azeotropic removal of water (e.g., with toluene) |
Formation of Imines and Schiff Bases with Amines
Aldehydes react with primary amines to form imines, also known as Schiff bases, which are compounds containing a carbon-nitrogen double bond. libretexts.orgepo.org This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.org The reaction rate is pH-dependent, with optimal rates often observed around a pH of 5. libretexts.org The reaction of this compound with a primary amine, such as aniline, would produce the corresponding N-(2-(3-chloro-5-fluorophenyl)ethylidene)aniline. Various primary amines can be used to generate a diverse library of Schiff bases. epo.orgnih.gov
| Aldehyde | Amine | Catalyst | Product (Schiff Base) | Typical Conditions |
| This compound | Aniline | Acetic Acid | N-(2-(3-chloro-5-fluorophenyl)ethylidene)aniline | Reflux in ethanol |
| This compound | Methylamine | H⁺ | N-methyl-1-(3-chloro-5-fluorophenyl)methanimine | Moderate heating, removal of water |
| This compound | 4-Amino-1,2,4-triazole | H⁺ (e.g., sonication) | (E)-4-((2-(3-chloro-5-fluorophenyl)ethylidene)amino)-4H-1,2,4-triazole | Methanol, Ultrasound |
Cyanohydrin Formation and Subsequent Transformations
The addition of hydrogen cyanide (HCN) across the carbonyl group of an aldehyde results in the formation of a cyanohydrin. orgoreview.comchemistrysteps.com This reaction is a nucleophilic addition where the cyanide ion (CN⁻) attacks the carbonyl carbon. pressbooks.puborgoreview.comopenstax.org The reaction is typically base-catalyzed to increase the concentration of the cyanide nucleophile. pressbooks.pubopenstax.org For this compound, this reaction yields 3-(3-chloro-5-fluorophenyl)-2-hydroxypropanenitrile.
Cyanohydrins are versatile synthetic intermediates. pressbooks.pubchemistrysteps.com The nitrile group can be hydrolyzed under acidic conditions to afford an α-hydroxy carboxylic acid, or reduced with reagents like lithium aluminum hydride (LiAlH₄) to form a β-amino alcohol. pressbooks.pub
| Reagent | Product | Subsequent Transformation | Product of Transformation |
| NaCN/H⁺ | 3-(3-Chloro-5-fluorophenyl)-2-hydroxypropanenitrile | Acid Hydrolysis (e.g., H₃O⁺, heat) | 3-(3-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid |
| NaCN/H⁺ | 3-(3-Chloro-5-fluorophenyl)-2-hydroxypropanenitrile | Reduction (e.g., LiAlH₄) | 1-Amino-3-(3-chloro-5-fluorophenyl)propan-2-ol |
Condensation Reactions
Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule such as water. For aldehydes, these reactions are crucial for forming new carbon-carbon bonds.
Aldol (B89426) and Knoevenagel Condensations for Carbon-Carbon Bond Formation
The Aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.orgsigmaaldrich.comkhanacademy.org this compound possesses α-hydrogens and can therefore undergo self-condensation or, more usefully, a crossed-aldol condensation with another carbonyl compound. wikipedia.org A crossed-aldol reaction with a ketone like acetone, under basic conditions, would lead to the formation of 5-(3-chloro-5-fluorophenyl)-4-hydroxypentan-2-one, which can subsequently dehydrate to form 5-(3-chloro-5-fluorophenyl)pent-3-en-2-one. wikipedia.org
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine (e.g., piperidine) or ammonium (B1175870) salt. nih.govbanglajol.infopurechemistry.org Active methylene compounds, such as malononitrile (B47326) or diethyl malonate, have acidic protons that are readily removed by the base to form a nucleophilic carbanion. nih.govnih.gov This carbanion then attacks the carbonyl carbon of this compound. The resulting intermediate typically undergoes dehydration to yield a stable α,β-unsaturated product. nih.gov For example, reaction with malononitrile would yield (2-(3-chloro-5-fluorophenyl)ethylidene)malononitrile. banglajol.infoorganic-chemistry.org
| Condensation Type | Reaction Partner | Catalyst | Intermediate Product | Final Product (after dehydration) |
| Aldol | Acetone | NaOH or KOH | 5-(3-Chloro-5-fluorophenyl)-4-hydroxypentan-2-one | 5-(3-Chloro-5-fluorophenyl)pent-3-en-2-one |
| Knoevenagel | Malononitrile | Piperidine/Acetic Acid | 2-((1-hydroxy-2-(3-chloro-5-fluorophenyl))ethyl)malononitrile | (2-(3-Chloro-5-fluorophenyl)ethylidene)malononitrile |
| Knoevenagel | Diethyl malonate | Urea/Microwave | Diethyl 2-((1-hydroxy-2-(3-chloro-5-fluorophenyl))ethyl)malonate | Diethyl 2-((2-(3-chloro-5-fluorophenyl))ethylidene)malonate |
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The aldehyde group of this compound is a suitable electrophile for olefination reactions, which are fundamental carbon-carbon bond-forming methods for synthesizing alkenes. wikipedia.orglumenlearning.com The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are prominently used for this transformation.
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. lumenlearning.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides (where the R group on the ylide is alkyl or H) generally react under kinetic control to produce predominantly the (Z)-alkene. wikipedia.org
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are more stable, allowing for equilibration of intermediates, which typically results in the formation of the thermodynamically favored (E)-alkene. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification that uses a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig reagent. wikipedia.org This reaction almost exclusively produces the (E)-alkene, and the water-soluble phosphate (B84403) byproduct is more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification. wikipedia.orgalfa-chemistry.com
Below is a table illustrating hypothetical olefination reactions with this compound, showcasing the expected products based on the reagent used.
| Reaction Type | Reagent (Ylide/Phosphonate) | Base | Expected Major Product | Stereochemistry |
| Wittig | Methyltriphenylphosphonium bromide | n-BuLi | 3-(3-Chloro-5-fluorophenyl)-1-propene | N/A |
| Wittig (Non-stabilized) | Propyltriphenylphosphonium bromide | n-BuLi | 1-(3-Chloro-5-fluorophenyl)-2-pentene | (Z)-isomer |
| Wittig (Stabilized) | (Carbethoxymethyl)triphenylphosphonium chloride | NaOEt | Ethyl 4-(3-chloro-5-fluorophenyl)-2-butenoate | (E)-isomer |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH | Ethyl 4-(3-chloro-5-fluorophenyl)-2-butenoate | (E)-isomer |
Reductions and Oxidations
The aldehyde functional group is readily susceptible to both reduction and oxidation, providing synthetic routes to the corresponding primary alcohol and carboxylic acid, respectively.
The aldehyde can be selectively reduced to a primary alcohol without affecting the aromatic ring or the carbon-halogen bonds. This transformation is a cornerstone of organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more chemoselective reagent, making it ideal for this transformation in the presence of other potentially reducible groups. rsc.orgtcichemicals.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.
| Reagent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 2-(3-Chloro-5-fluorophenyl)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Diethyl ether or THF | 2-(3-Chloro-5-fluorophenyl)ethanol |
Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-(3-chloro-5-fluorophenyl)acetic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. sciencemadness.org Milder, more selective methods, such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂), are also commonly employed to avoid side reactions, particularly with sensitive substrates. Phenylacetaldehyde itself is readily oxidized to phenylacetic acid. wikipedia.orgnih.gov
| Reagent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | 2-(3-Chloro-5-fluorophenyl)acetic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 2-(3-Chloro-5-fluorophenyl)acetic acid |
| Sodium Chlorite (NaClO₂) | t-BuOH, NaH₂PO₄ | 2-(3-Chloro-5-fluorophenyl)acetic acid |
| Air/Oxygen with transition metal catalyst | Inert solvent (e.g., acetic acid) | 2-(3-Chloro-5-fluorophenyl)acetic acid |
Decarboxylative Reactions with Carbinols and Related Transformations
Direct decarboxylation of an aldehyde is not a standard transformation. However, the aldehyde can participate in multi-step reaction sequences that ultimately result in the loss of a carboxyl group. Such transformations often begin with a condensation reaction where the aldehyde acts as an electrophile.
Similarly, in a Perkin reaction , an aromatic aldehyde condenses with an acid anhydride in the presence of the sodium salt of the corresponding carboxylic acid to form an α,β-unsaturated carboxylic acid. wikipedia.org While this is a classic example, the Knoevenagel pathway is more broadly applicable to aldehydes like this compound. These reactions represent a pathway from an aldehyde to a decarboxylated product via a condensation mechanism. libretexts.org
Reactions Involving the Halogenated Aromatic Moiety
Electrophilic Aromatic Substitution (EAS) Patterns and Directivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The position of substitution on the this compound ring is determined by the directing effects of the three existing substituents: the chloro group, the fluoro group, and the 2-acetaldehydeethyl group (-CH₂CHO).
Halogens (Cl and F): Both chlorine and fluorine are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated into the aromatic ring via resonance (+M effect), which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. wikipedia.org This resonance donation directs incoming electrophiles to the ortho and para positions relative to the halogen. organicchemistrytutor.com Therefore, both Cl and F are considered ortho, para-directors. pitt.edu
-CH₂CHO Group: The acetaldehyde moiety is connected to the ring via a methylene (-CH₂) spacer. The aldehyde group itself is strongly electron-withdrawing and would be a meta-director if attached directly to the ring. However, the intervening CH₂ group insulates the ring from its direct resonance-withdrawing effect. The primary influence is a weak deactivating inductive effect.
The regiochemical outcome of an EAS reaction is a result of the interplay between these effects. The most activating (or least deactivating) groups control the position of substitution. In this case, the directing effects of the two halogens are dominant.
The available positions for substitution are C2, C4, and C6.
Position 2: ortho to the chloro group and meta to the fluoro group.
Position 4: para to the chloro group and ortho to the fluoro group.
Position 6: ortho to both the fluoro group and the -CH₂CHO group.
Substitution at position 4 is favored as it is para to the chloro group and ortho to the fluoro group, receiving resonance stabilization from both halogens. Substitution at position 2 is also possible, being ortho to the chloro group. Position 6 is sterically hindered by the adjacent -CH₂CHO group and is electronically less favored by the chloro group (meta-position). Therefore, electrophilic attack is most likely to occur at the C4 position, followed by the C2 position.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |
| -Cl | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | ortho, para |
| -F | Strongly electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | ortho, para |
| -CH₂CHO | Weakly electron-withdrawing (-I) | Negligible | Weakly deactivating | Weak ortho, para |
Nucleophilic Aromatic Substitution (SNAr) on the Activated Ring
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly given the presence of two halogen substituents on the phenyl ring. The feasibility and regioselectivity of such reactions are governed by the nature of the leaving group and the electronic activation of the aromatic ring.
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.comlibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. The acetaldehyde moiety, being a moderate electron-withdrawing group, is expected to activate the aromatic ring towards nucleophilic attack.
A key consideration in the SNAr of this compound is the relative leaving group ability of fluoride (B91410) versus chloride. In contrast to SN1 and SN2 reactions, fluoride is often a better leaving group than chloride in SNAr. masterorganicchemistry.comyoutube.comyoutube.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com The greater stability of the C-F bond is overcome by the stabilization of the transition state leading to the Meisenheimer complex. masterorganicchemistry.com Therefore, it is anticipated that nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom.
The regioselectivity of SNAr reactions on polysubstituted aromatic rings is also influenced by the position of the activating group. Studies on 2-substituted 3,5-dichloropyrazines have shown that electron-withdrawing groups direct nucleophilic attack to the 5-position, while electron-donating groups direct it to the 3-position. researchgate.net By analogy, the electron-withdrawing acetaldehyde group at the 1-position of the 3-chloro-5-fluorophenyl ring would be expected to activate both the 3- and 5-positions. However, given the superior leaving group ability of fluoride in SNAr, substitution at the 5-position is the more probable outcome.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound
| Position of Attack | Leaving Group | Activating Influence of Acetaldehyde | Predicted Outcome |
| 3 | Chlorine | Ortho/Para-like activation | Less Favorable |
| 5 | Fluorine | Ortho/Para-like activation | More Favorable |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogen Sites
The carbon-chlorine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The success of these reactions depends on the choice of catalyst, ligands, base, and reaction conditions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgyoutube.com Aryl chlorides are generally less reactive than aryl bromides and iodides, often requiring more specialized catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), to achieve efficient coupling. researchgate.net
For this compound, a Suzuki coupling reaction with an arylboronic acid would be expected to occur at the C-Cl bond. Typical conditions would involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand such as P(t-Bu)₃ or SPhos, and a base like K₂CO₃ or Cs₂CO₃. The presence of the fluorine atom and the acetaldehyde group may influence the electronic properties of the aryl chloride, but successful couplings of various functionalized aryl chlorides are well-documented. nih.gov
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org Similar to the Suzuki coupling, the reaction with aryl chlorides can be challenging and often requires higher temperatures and specific catalyst systems. organic-chemistry.org The reaction of this compound with an alkene, such as styrene or an acrylate, would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The choice of palladium catalyst, ligand, and base is critical for achieving good yields and selectivity. mdpi.com
Sonogashira Coupling:
The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. Therefore, the coupling of this compound would require robust catalytic conditions. Copper-free Sonogashira protocols have also been developed and might be applicable. soton.ac.uk A successful coupling would yield a 3-chloro-5-fluoro-substituted phenylacetylene (B144264) derivative.
Table 2: Representative Conditions for Metal-Catalyzed Cross-Coupling Reactions of Aryl Chlorides
| Reaction | Catalyst/Ligand | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF or NMP | 100-140 °C |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF or DMF | Room Temp to 80 °C |
Rearrangement Reactions and Fragmentations
The structural features of this compound and its derivatives could potentially lead to interesting rearrangement and fragmentation pathways under specific thermal, photochemical, or acid-catalyzed conditions.
Pinacol-type Rearrangements and Related Transformations
The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that results in the formation of a ketone or an aldehyde through a 1,2-migration of a substituent. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com While this compound itself is not a diol, it can be readily converted into one. For instance, a Grignard reaction with an appropriate organometallic reagent followed by hydrolysis would yield a 1,2-diol derivative.
Upon treatment with acid, this diol could undergo a Pinacol-type rearrangement. The mechanism involves protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-shift of a group (hydride, alkyl, or aryl) from the adjacent carbon to the carbocation center leads to the formation of a more stable oxonium ion, which upon deprotonation gives the final carbonyl compound. libretexts.orgnumberanalytics.com The migratory aptitude of the groups attached to the diol will determine the product of the rearrangement. In the case of a diol derived from this compound, the migratory aptitude of the 3-chloro-5-fluorophenyl group relative to other substituents would be a key factor. wikipedia.org
Table 3: General Migratory Aptitude in Pinacol Rearrangements
| Group | Relative Migratory Aptitude |
| Aryl | High |
| Hydride | High |
| Alkyl (tertiary > secondary > primary) | Moderate to Low |
Thermally and Photochemically Induced Rearrangement Pathways
Phenylacetaldehyde and its derivatives are known to undergo various thermal and photochemical transformations. wikipedia.org
Thermal Rearrangements: The thermal behavior of this compound could involve several pathways. At elevated temperatures, decarbonylation to form 1-chloro-3-fluoro-5-methylbenzene is a possibility, although this typically requires harsh conditions or a transition metal catalyst. Rearrangements of the carbon skeleton, such as those observed for phenyl-substituted ketene (B1206846) ethylene acetals which rearrange to tetrahydro-2-furanones, might be envisioned for derivatives of the target molecule. clockss.orgresearchgate.net
Photochemical Rearrangements: Photochemical excitation of aromatic aldehydes can lead to a variety of reactions, including Norrish Type I and Type II reactions, cycloadditions, and rearrangements. For this compound, irradiation could potentially lead to the homolytic cleavage of the C-CHO bond (Norrish Type I) or intramolecular hydrogen abstraction from the benzylic position by the excited carbonyl oxygen (Norrish Type II), if sterically feasible.
Furthermore, photochemical rearrangements involving the aromatic ring are also possible. The Wolff rearrangement of α-diazoketones, which can be generated from carboxylic acid derivatives, proceeds through a ketene intermediate and is a powerful tool in organic synthesis. nih.govorganic-chemistry.org Derivatives of 2-(3-Chloro-5-fluorophenyl)acetic acid could potentially be subjected to such a sequence. Photochemical rearrangements of bicyclic molecules containing a cyclopropane (B1198618) ring have also been studied and could be relevant for more complex derivatives. rsc.org
The presence of the chloro and fluoro substituents on the aromatic ring could also influence the photochemical behavior, potentially leading to photo-dehalogenation or rearrangement pathways specific to halogenated arenes.
Advanced Spectroscopic Characterization and Mechanistic Insights
Elucidation of Reaction Intermediates using In-situ Spectroscopy
In-situ spectroscopic monitoring is a powerful tool for understanding reaction mechanisms by observing the transformation of reactants to products in real-time, without the need for sample isolation. This approach allows for the detection and characterization of transient intermediates, providing crucial insights into reaction kinetics and pathways.
Real-time NMR (e.g., ¹H, ¹³C, ¹⁹F NMR) Monitoring of Transformations
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally valuable for monitoring reactions involving structural changes. For a hypothetical reaction involving 2-(3-Chloro-5-fluorophenyl)acetaldehyde, changes in the chemical environment of the protons, carbons, and fluorine atom could be tracked over time.
¹H NMR: The aldehydic proton (CHO) would be a key signal to monitor, typically appearing in the downfield region of the spectrum (around 9-10 ppm). As the reaction proceeds, the disappearance of this signal and the appearance of new signals corresponding to the product would be observed. Similarly, changes in the chemical shifts and coupling patterns of the aromatic and methylene (B1212753) (CH₂) protons would provide information about the transformation of the phenylacetaldehyde (B1677652) moiety.
¹³C NMR: The carbonyl carbon of the aldehyde group is highly sensitive to its electronic environment and would exhibit a characteristic chemical shift (typically 190-200 ppm). Monitoring the change in this signal, along with the signals of the aromatic and methylene carbons, would provide a comprehensive picture of the reaction progress.
¹⁹F NMR: The fluorine atom on the phenyl ring serves as a sensitive probe. Its chemical shift would be influenced by changes in the electronic structure of the molecule during the reaction. Any alteration to the substitution pattern or electronic distribution on the aromatic ring would be reflected in the ¹⁹F NMR spectrum.
Hypothetical ¹H NMR Data for Reaction Monitoring:
| Time (min) | Aldehyde Proton (CHO) Integral | Product Proton Integral |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.25 | 0.75 |
| 60 | 0.05 | 0.95 |
In-situ Infrared (IR) and Raman Spectroscopic Analysis of Reaction Progress
In-situ Infrared (IR) and Raman spectroscopy are complementary techniques that monitor changes in vibrational modes of molecules, providing information about the functional groups present in a reaction mixture.
Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching vibration of the aldehyde group in this compound would be a prominent band in the IR spectrum (typically around 1720-1740 cm⁻¹). The disappearance of this band and the emergence of new bands corresponding to the product's functional groups would allow for the tracking of the reaction's progress.
Raman Spectroscopy: Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds. The C=O stretch of the aldehyde would also be Raman active. Additionally, changes in the vibrations of the aromatic ring could be monitored to follow the reaction.
Conformational Analysis using Advanced NMR Techniques
The flexibility of the acetaldehyde (B116499) side chain allows for different spatial arrangements, or conformations, of the molecule. Advanced NMR techniques can provide detailed information about these conformational preferences and the dynamics of their interconversion.
NOESY and ROESY for Stereochemical Assignments and Conformational Preferences
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect through-space interactions between protons that are close to each other (typically < 5 Å).
For this compound, NOESY or ROESY experiments could reveal correlations between the aldehydic proton and the methylene protons, as well as between the methylene protons and the protons on the aromatic ring. The strength of these correlations is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of the predominant conformation of the side chain relative to the aromatic ring.
Hypothetical NOESY Correlations:
| Proton 1 | Proton 2 | Expected Correlation | Implication |
| Aldehyde (CHO) | Methylene (CH₂) | Strong | Proximity in space, indicating a folded conformation. |
| Methylene (CH₂) | Aromatic H-2/H-6 | Medium | Indicates the orientation of the side chain relative to the ring. |
Dynamic NMR for Rotational Barriers and Interconversion Processes
Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes, such as bond rotations. In this compound, rotation around the C-C bond connecting the aromatic ring and the acetaldehyde moiety may be hindered.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures. By analyzing these line shape changes, the energy barrier to rotation can be calculated, providing quantitative information about the conformational dynamics.
High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of molecules and their fragments. This technique is invaluable for confirming the identity of reactants, products, and even transient intermediates that can be trapped and analyzed.
In a mechanistic study of a reaction involving this compound, HRMS could be used to:
Confirm the mass of the starting material and the final product with high accuracy, verifying their elemental compositions.
Identify potential intermediates by analyzing the mass of species present in the reaction mixture at different time points.
Elucidate fragmentation patterns of the parent molecule and key intermediates. The way a molecule breaks apart in the mass spectrometer can provide clues about its structure and bonding. For this compound, characteristic fragmentation would likely involve the loss of the formyl group (CHO) and cleavage of the bond between the methylene group and the aromatic ring.
Hypothetical HRMS Fragmentation Data:
| m/z (calculated) | m/z (observed) | Formula | Fragment |
| 188.0036 | 188.0035 | C₈H₆ClFO | [M]⁺ |
| 159.0007 | 159.0006 | C₈H₆ClF | [M-CHO]⁺ |
| 129.9923 | 129.9922 | C₆H₃ClF | [M-C₂H₃O]⁺ |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Structural Optimization
DFT calculations are a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(3-Chloro-5-fluorophenyl)acetaldehyde, these calculations would provide significant insights into its structural and energetic properties.
Geometry optimization is a fundamental computational step to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process would determine the most stable three-dimensional structure of this compound. The calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. Different starting geometries, or conformers, would be explored to identify the global minimum, representing the most probable structure of the molecule.
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are used to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. A comparison of these theoretical spectra with experimentally obtained spectra would serve to validate the accuracy of the computational method and the optimized geometry.
Electronic Structure Analysis
Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. ajchem-a.com An analysis for this compound would involve calculating these energies and mapping the spatial distribution of these orbitals to identify the regions of the molecule most likely to be involved in chemical reactions.
| Parameter | Description | Typical Information Yielded |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating character of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting character of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. For this compound, regions with negative potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack, such as around the oxygen atom of the aldehyde group. Regions with positive potential (blue) would indicate electron-deficient areas, prone to nucleophilic attack.
| Analysis | Purpose | Key Insights |
| NBO | To study intramolecular and intermolecular bonding and interactions. | Provides information on charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. |
Reaction Mechanism Elucidation via Computational Pathways
Detailed computational elucidation of reaction mechanisms provides invaluable insights into the step-by-step transformation of reactants into products. This typically involves mapping the potential energy surface of a reaction to identify intermediates, transition states, and to calculate the associated energy barriers.
Transition State Characterization and Activation Energy Calculations
No specific computational studies characterizing the transition states or calculating the activation energies for reactions involving this compound have been identified in the surveyed literature. Such studies would be crucial for understanding its reactivity, for instance, in nucleophilic addition reactions at the aldehyde carbonyl group or reactions involving the α-carbon. The electronic effects of the chloro and fluoro substituents on the phenyl ring would undoubtedly influence the geometry and energy of any transition states, but quantitative computational data are not available.
Solvent Effects on Reaction Energetics
The role of the solvent is critical in chemical reactions, often influencing reaction rates and even altering reaction pathways. Computational chemistry employs various solvent models, from implicit continuum models to explicit solvent molecules, to quantify these effects on the energetics of reactants, intermediates, and transition states. However, no theoretical investigations into the solvent effects on the reaction energetics of this compound could be located. Consequently, there is no data available to create a table or detailed analysis on how different solvents might stabilize or destabilize key species in a reaction involving this compound.
Quantitative Structure-Activity Relationships (QSAR) for Molecular Interactions (excluding therapeutic efficacy)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used in drug discovery, QSAR can also be applied to understand other molecular interactions.
A search for QSAR studies focused on the non-therapeutic molecular interactions of this compound did not yield any specific models or datasets. For a QSAR study to be conducted, a dataset of structurally related compounds with measured data for a particular molecular interaction (e.g., binding affinity to a material, environmental partitioning) would be required. The absence of such data in the public domain for this compound and its close analogs precludes the development and discussion of any QSAR models. Therefore, no data table of molecular descriptors and their correlations can be presented.
Role of 2 3 Chloro 5 Fluorophenyl Acetaldehyde As a Versatile Synthetic Building Block
Synthesis of Complex Organic Scaffolds
The reactivity of the aldehyde group in 2-(3-Chloro-5-fluorophenyl)acetaldehyde is central to its utility. It readily participates in condensation, cycloaddition, and multicomponent reactions, enabling the efficient assembly of intricate molecular frameworks, particularly heterocyclic systems that are prevalent in biologically active compounds.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse compounds. Aldehydes are frequent participants in MCRs, acting as the electrophilic component that initiates a cascade of bond-forming events.
This compound is an ideal candidate for MCRs. Its aldehyde group can react with various nucleophiles to initiate sequences like the Biginelli or Hantzsch reactions. For instance, in a Hantzsch-type reaction, it can be condensed with a β-ketoester (e.g., ethyl acetoacetate) and an ammonia source to construct dihydropyridine scaffolds. The resulting compounds, bearing the 3-chloro-5-fluorophenyl moiety, can be explored for various biological activities. The ability to systematically vary the other components in the MCR allows for the creation of large, focused chemical libraries for high-throughput screening.
Nitrogen-containing heterocycles are among the most significant structural motifs in medicinal chemistry. This compound serves as a key starting material for several important classes of these compounds.
Isoquinolines: The isoquinoline core is a fundamental feature of many alkaloids and synthetic drugs. The synthesis of isoquinolines often involves the construction of the heterocyclic ring onto a pre-existing benzene (B151609) ring. The Bischler-Napieralski reaction provides a classic route to 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. nrochemistry.comwikipedia.orgjk-sci.com This process begins with a β-arylethylamide, which can be prepared from this compound in a multi-step sequence. The aldehyde is first reduced to the corresponding phenethyl alcohol, converted to a phenethylamine, and then acylated to form the necessary amide precursor. This amide undergoes intramolecular electrophilic cyclization promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgslideshare.netorganic-chemistry.org
Another pathway is the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.orgchemistry-reaction.com This intermediate is formed by the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgdrugfuture.comthermofisher.com The use of this compound in this reaction would lead directly to the formation of an isoquinoline bearing the 3-chloro-5-fluorophenyl substitution pattern.
Azetidinones: Azetidin-2-ones, commonly known as β-lactams, are the core structural component of the penicillin and cephalosporin families of antibiotics. The Staudinger synthesis is a powerful method for constructing the four-membered β-lactam ring via a [2+2] cycloaddition. In this approach, this compound is first condensed with a primary amine (R-NH₂) to form an imine (a Schiff base). This imine then reacts with a ketene (B1206846), typically generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a tertiary amine base (e.g., triethylamine), to yield the corresponding azetidinone.
Table 1: Representative Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle Class | Synthetic Route | Key Reagents for this compound | Intermediate | Product Class |
|---|---|---|---|---|
| Isoquinoline | Bischler-Napieralski Reaction | 1. Reduction (e.g., NaBH₄)2. Amination3. Acylation (RCOCl)4. Cyclization (POCl₃) | β-(3-Chloro-5-fluorophenyl)ethylamide | 3,4-Dihydroisoquinoline |
| Azetidinone | Staudinger Synthesis | 1. Primary Amine (R-NH₂)2. Chloroacetyl chloride, Triethylamine | Imine | 1,4-Disubstituted-3-chloroazetidin-2-one |
| Pyrazoline | Chalcone Cyclization | 1. Acetophenone derivative2. Hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) | α,β-Unsaturated Ketone (Chalcone) | 3,5-Disubstituted-2-pyrazoline |
Pyrazolines: 2-Pyrazolines are five-membered heterocyclic compounds that exhibit a wide range of pharmacological activities. A common synthetic route involves the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and hydrazine. Therefore, this compound is first used to synthesize a chalcone (as detailed in section 6.2.1). This chalcone intermediate, which contains the 3-chloro-5-fluorophenyl group, is then reacted with hydrazine hydrate or a substituted hydrazine in a solvent such as ethanol or acetic acid. The reaction proceeds via conjugate addition of the hydrazine followed by intramolecular cyclization and dehydration to afford the stable 2-pyrazoline ring system.
Substituted pyran rings are structural units found in numerous natural products and compounds of pharmaceutical interest. The synthesis of functionalized 4H-pyran derivatives can be efficiently achieved through a one-pot, three-component reaction. This MCR typically involves an aldehyde, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound.
In this context, this compound serves as the aldehyde component. It is reacted with malononitrile (B47326) and a β-dicarbonyl compound such as ethyl acetoacetate or dimedone, in the presence of a suitable base catalyst. The reaction sequence involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl enolate, and subsequent intramolecular cyclization to furnish the highly substituted 2-amino-4H-pyran scaffold.
Formation of Carbon-Carbon Bonded Compounds
Beyond heterocycle synthesis, this compound is a key precursor for building larger molecules through the formation of new carbon-carbon bonds. These reactions often extend the carbon framework, leading to conjugated systems or complex aromatic structures.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for the synthesis of flavonoids and various heterocyclic compounds, and they possess intrinsic biological activities. The most prevalent method for their synthesis is the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an aromatic ketone.
In this reaction, this compound reacts with an acetophenone derivative in the presence of an aqueous alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The aldehyde, lacking α-hydrogens, cannot self-condense and acts exclusively as the electrophilic partner. The reaction proceeds through the enolate of the ketone attacking the aldehyde carbonyl group, followed by dehydration to yield the thermodynamically stable α,β-unsaturated carbonyl system of the chalcone. The diversity of this reaction allows for the creation of a wide range of chalcones by simply varying the acetophenone component.
Table 2: Claisen-Schmidt Synthesis of Chalcones
| Aldehyde Component | Ketone Component (Example) | Base Catalyst (Example) | General Product Structure |
|---|---|---|---|
| This compound | Acetophenone | NaOH or KOH | 1-Phenyl-3-(3-chloro-5-fluorophenyl)prop-2-en-1-one |
| This compound | 4'-Methoxyacetophenone | NaOH or KOH | 3-(3-Chloro-5-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
The construction of extended conjugated systems is fundamental in materials science and medicinal chemistry. This compound can be used to create such systems through powerful carbon-carbon double bond-forming reactions.
The Wittig reaction provides a highly reliable method for converting aldehydes into alkenes with precise control over the location of the new double bond. libretexts.orglibretexts.org The aldehyde reacts with a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a triphenylphosphonium salt with a strong base. libretexts.orgnrochemistry.com The reaction of this compound with a benzyl-substituted ylide, for example, would produce a stilbene (B7821643) derivative, effectively coupling two aromatic rings through a vinyl linker. This reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.orgthermofisher.com
Furthermore, a tandem Wittig-Mizoroki-Heck reaction sequence can be employed to create even more complex systems in a one-pot fashion. nih.gov In this strategy, an alkene is first generated in situ from this compound via the Wittig reaction. This alkene is then immediately subjected to a palladium-catalyzed Mizoroki-Heck reaction, coupling it with an aryl halide to form a tri-substituted alkene or a more complex stilbenoid structure. This approach showcases the power of combining classic name reactions to build sophisticated molecular architectures from a relatively simple aldehyde precursor.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetophenone |
| 4'-Methoxyacetophenone |
| 4'-Nitroacetophenone |
| Azetidin-2-one |
| Cephalosporin |
| Chloroacetyl chloride |
| Dimedone |
| Ethyl acetoacetate |
| Hydrazine |
| Hydrazine hydrate |
| Isoquinoline |
| Malononitrile |
| Penicillin |
| Phosphorus oxychloride |
| Polyphosphoric acid |
| Potassium hydroxide |
| Pyrazoline |
| Sodium hydroxide |
| Stilbene |
| Triethylamine |
Strategies for Stereoselective Synthesis Utilizing the Acetaldehyde (B116499) Moiety
The acetaldehyde functional group of this compound is a prime target for stereoselective transformations, particularly carbon-carbon bond-forming reactions that establish new stereocenters. The development of asymmetric methodologies is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.
One of the most powerful methods for stereoselective C-C bond formation is the aldol reaction . chemimpex.comnih.gov The enolizable nature of the acetaldehyde allows it to react with various carbonyl compounds to form β-hydroxy carbonyl products. To control the stereochemical outcome of this reaction, several strategies can be employed:
Chiral Auxiliary-Mediated Synthesis: A common and reliable approach involves the temporary attachment of a chiral auxiliary to the this compound moiety. nih.gov Chiral oxazolidinones, for instance, can be used to form an N-acyloxazolidinone. nih.gov Subsequent enolization, typically with a boron triflate and a hindered base, generates a specific enolate geometry (often the Z-enolate) which then reacts with an aldehyde in a highly diastereoselective manner. nih.gov The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. After the reaction, the auxiliary can be cleaved to reveal the chiral product and can often be recovered for reuse. nih.gov
| Chiral Auxiliary Strategy | Key Features | Expected Outcome |
| Oxazolidinone Auxiliary | Formation of a chiral N-acyl derivative, directed enolization. | High diastereoselectivity in aldol additions. |
| Camphorsultam Auxiliary | Provides excellent stereocontrol in various reactions, including Michael additions. | Enantiomerically enriched products. |
| SAMP/RAMP Hydrazones | Formation of chiral hydrazones, followed by stereoselective alkylation. | High enantiomeric excess in α-functionalized products. |
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Small chiral organic molecules, such as proline and its derivatives, can catalyze aldol reactions with high enantioselectivity. organic-chemistry.org The reaction proceeds through the formation of a chiral enamine intermediate from the acetaldehyde and the catalyst. This enamine then reacts with an electrophile, and the chirality of the catalyst directs the stereochemical outcome. The catalyst is then regenerated in a catalytic cycle. The electron-withdrawing substituents on the phenyl ring of this compound can influence the reactivity of the enamine intermediate, potentially requiring optimization of the catalyst and reaction conditions.
Metal-Catalyzed Asymmetric Synthesis: Chiral Lewis acids and transition metal complexes can also be employed to catalyze stereoselective additions to the acetaldehyde. These catalysts can coordinate to the carbonyl oxygen, activating the aldehyde towards nucleophilic attack and creating a chiral environment that dictates the stereochemistry of the product.
Design and Synthesis of Chemically Modified Analogs for Basic Research (e.g., enzyme inhibition studies, not clinical)
The 3-chloro-5-fluorophenyl moiety is a structural motif found in various biologically active molecules, and its presence in this compound makes this compound an attractive starting material for the synthesis of analogs for basic research, particularly in the field of enzyme inhibition.
The design of enzyme inhibitors often relies on understanding the structure-activity relationships (SAR) of a particular class of compounds. mdpi.com The chloro and fluoro substituents on the phenyl ring can engage in specific interactions with amino acid residues in the active site of an enzyme, such as halogen bonding or hydrophobic interactions, which can contribute to binding affinity and selectivity.
Starting from this compound, a variety of analogs can be synthesized to probe these interactions. For instance, the acetaldehyde functionality can be readily transformed into other functional groups:
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can yield a diverse library of substituted phenethylamines. These amines can be further functionalized to explore interactions with different regions of an enzyme's active site.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde to alkenes with control over the geometry of the double bond. The resulting olefins can be further elaborated, for example, by epoxidation or dihydroxylation, to introduce new stereocenters and functional groups.
Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid provides a handle for the synthesis of amides, esters, and other acid derivatives.
Research on compounds containing similar halogen substitution patterns, such as the 3-chloro-4-fluorophenyl moiety, has shown that this substitution can be beneficial for inhibitory activity against enzymes like tyrosinase. nih.gov This suggests that the 3-chloro-5-fluorophenyl group could also be a key pharmacophore.
The general workflow for designing and synthesizing such analogs for basic research would involve:
Target Selection: Identifying an enzyme of interest where halogenated aromatic compounds have shown some activity.
Rational Design: Based on the known structure of the enzyme's active site (if available) or existing SAR data, design a series of analogs of this compound with systematic variations in the structure.
Synthesis: Utilize the reactivity of the acetaldehyde to synthesize the designed analogs.
In Vitro Screening: Test the synthesized compounds for their inhibitory activity against the target enzyme in biochemical assays.
SAR Analysis: Analyze the relationship between the structural modifications and the observed inhibitory potency to guide the design of the next generation of compounds.
Below is a table summarizing potential synthetic modifications of this compound and their rationale for enzyme inhibition studies:
| Synthetic Modification | Reaction Type | Resulting Functional Group | Rationale for Enzyme Inhibition Studies |
| Reaction with an amine and a reducing agent | Reductive Amination | Amine | Introduce basic groups for potential salt-bridge interactions. |
| Reaction with a phosphonium (B103445) ylide | Wittig Reaction | Alkene | Explore hydrophobic interactions and conformational constraints. |
| Oxidation | Oxidation | Carboxylic Acid | Provide a point for amide or ester formation to probe hydrogen bonding. |
| Reaction with a Grignard reagent | Grignard Reaction | Secondary Alcohol | Introduce a new stereocenter and a hydrogen-bond donor/acceptor. |
By systematically exploring the chemical space around the this compound scaffold, researchers can gain valuable insights into the structural requirements for potent and selective enzyme inhibition, contributing to the fundamental understanding of enzyme-ligand interactions.
Chemical Biology and Mechanistic Studies Non Clinical Focus
Investigation of Molecular Interactions
The aldehyde functional group of 2-(3-Chloro-5-fluorophenyl)acetaldehyde is an electrophilic center, making it susceptible to nucleophilic attack from amino acid residues within proteins. This reactivity can lead to the formation of stable or reversible covalent adducts, a mechanism of significant interest in chemical biology for understanding protein function and inhibition. The primary biological nucleophiles involved in such interactions are the thiol group of cysteine and the primary amine group of lysine (B10760008).
Reaction with Cysteine: The thiol group of a cysteine residue can react with the aldehyde of this compound. This reaction typically proceeds through the formation of an unstable hemithioacetal intermediate, which can then cyclize with the proximal amino group of the same cysteine residue to form a more stable 2-substituted-1,3-thiazolidine-4-carboxylic acid derivative. researchgate.netnih.gov This type of reaction is rapid and can effectively sequester the aldehyde. nih.gov The formation of such adducts is a common strategy for modifying protein function by targeting reactive cysteine residues. d-nb.inforesearchgate.net
Reaction with Lysine: The ε-amino group of a lysine residue can react with the aldehyde group to form a Schiff base, also known as an imine. nih.govnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff base formation is a reversible process, and the stability of the resulting C=N double bond can be influenced by the local microenvironment within a protein. These imine linkages are critical in the catalytic mechanisms of several enzymes and in various biological signaling pathways.
These covalent modification pathways demonstrate the potential for this compound to interact with and modulate the function of proteins through direct, covalent engagement of key nucleophilic amino acid residues.
Table 1: Potential Covalent Adducts with Amino Acid Residues
| Amino Acid Residue | Nucleophilic Group | Initial Product | Final Adduct | Bond Type |
|---|---|---|---|---|
| Cysteine | Thiol (-SH) | Hemithioacetal | Thiazolidine derivative | C-S, C-N |
| Lysine | ε-Amino (-NH₂) | Carbinolamine | Schiff Base (Imine) | C=N |
This compound can act as a substrate for various aldehyde-metabolizing enzymes due to its structural resemblance to endogenous and xenobiotic aldehydes. The primary enzymes responsible for aldehyde detoxification and metabolism are aldehyde dehydrogenases (ALDHs) and aldehyde oxidases (AOs). nih.govnih.govnih.gov
Aldehyde Dehydrogenase (ALDH) Superfamily: Members of the ALDH superfamily are NAD(P)+-dependent enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.govnih.gov In the presence of an ALDH isoform, this compound would likely undergo oxidation to form 2-(3-Chloro-5-fluorophenyl)acetic acid. This biotransformation is a critical detoxification pathway, as aldehydes are often reactive and potentially toxic species. nih.gov The catalytic mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the aldehyde's carbonyl carbon. nih.gov
Aldehyde Oxidase (AO): AO is a molybdoenzyme that also plays a role in the metabolism of aldehydes and N-heterocyclic compounds. nih.govnih.gov Similar to ALDHs, AO would be expected to oxidize this compound to its carboxylic acid derivative. The mechanism of AO-mediated metabolism involves a nucleophilic attack on the electron-deficient carbon atom of the aldehyde. nih.gov The substrate specificity of AO is broad, and its activity is a key consideration in drug metabolism. nih.gov
By acting as a substrate for these enzyme systems, this compound can be effectively cleared from biological systems, a process fundamental to xenobiotic metabolism.
Table 2: Potential Interactions with Aldehyde-Metabolizing Enzymes
| Enzyme System | Enzyme Class | Cofactor Requirement | Metabolic Reaction | Resulting Product |
|---|---|---|---|---|
| Aldehyde Dehydrogenase (ALDH) | Oxidoreductase | NAD(P)⁺ | Oxidation | 2-(3-Chloro-5-fluorophenyl)acetic acid |
| Aldehyde Oxidase (AO) | Oxidoreductase (Molybdoenzyme) | Molybdenum cofactor (MoCo) | Oxidation | 2-(3-Chloro-5-fluorophenyl)acetic acid |
Structure-Activity Relationship (SAR) Studies for Molecular Recognition (e.g., Protein Binding Affinity)
The molecular structure of this compound offers distinct features that are crucial for its recognition and binding affinity to protein targets. Structure-activity relationship (SAR) studies of analogous compounds highlight the importance of its substituents in dictating molecular interactions. nih.govnih.gov
Halogen Substituents (Chloro and Fluoro): The chlorine and fluorine atoms on the phenyl ring significantly influence the compound's physicochemical properties. These halogens increase lipophilicity, which can enhance binding to hydrophobic pockets within a protein active site. nih.gov Furthermore, the electronegative nature of halogen atoms allows them to participate in non-covalent interactions such as dipole-dipole interactions and halogen bonding. Halogen bonds, where the halogen acts as an electrophilic region, can form specific, directional interactions with nucleophilic atoms like oxygen or nitrogen on the protein backbone or side chains, contributing to binding affinity and selectivity.
Aldehyde Group: The aldehyde group is a key pharmacophoric feature. It is a polar group that can act as a hydrogen bond acceptor through its carbonyl oxygen. This ability to form hydrogen bonds is a critical component of molecular recognition at a binding site. As discussed previously, the aldehyde's electrophilicity also allows it to serve as a reactive handle for forming covalent bonds with nucleophilic residues, which can be exploited in the design of irreversible inhibitors or chemical probes.
The ability of this compound to adopt a specific conformation is essential for it to fit effectively into a protein's binding site. The molecule possesses rotational freedom, primarily around the single bond connecting the phenyl ring to the acetaldehyde (B116499) moiety.
The specific conformation of the molecule can be influenced by the substituents on the phenyl ring. mdpi.com The presence of the chloro and fluoro groups at the meta-positions can restrict the rotation of the acetaldehyde side chain, favoring certain torsional angles to minimize steric hindrance. This preferred conformation or a limited range of low-energy conformations is critical for achieving a precise orientation within a binding pocket, maximizing favorable interactions, and ensuring high binding affinity. Computational modeling and spectroscopic techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to investigate the preferred conformations of such molecules and understand how they interact with target molecules. mdpi.com The interplay between the electronic effects of the halogens and the conformational flexibility of the side chain is a key determinant of the compound's biological activity.
Use in Probe Development for Chemical Biology Research (e.g., radiolabeling for in vitro or non-human in vivo imaging research)
The unique chemical properties of this compound make it a valuable scaffold for the development of chemical probes to investigate biological systems.
Reactive Probes for Target Identification: The reactive aldehyde group can be utilized to design activity-based probes (ABPs) or covalent inhibitors. These probes can be used to identify and study the function of proteins that bind aldehydes, particularly enzymes like ALDHs. nih.gov By incorporating a reporter tag (e.g., a fluorophore or biotin) into the molecule, researchers can covalently label target proteins. This allows for the subsequent isolation, identification, and characterization of these proteins, providing insights into their roles in cellular processes. The development of sulfonyl fluoride (B91410) probes for engaging specific protein residues serves as a parallel strategy, highlighting the utility of incorporating a reactive functional group for chemical biology applications. rsc.org
Imaging Probes: The phenyl ring of this compound is amenable to radiolabeling for use in non-invasive imaging techniques like Positron Emission Tomography (PET). The fluorine atom could be substituted with the radioisotope Fluorine-18 (¹⁸F), a widely used positron emitter. An [¹⁸F]this compound probe could be used in non-human in vivo or in vitro autoradiography studies to visualize the distribution of specific binding sites or to measure the activity of aldehyde-metabolizing enzymes in various tissues. This approach provides a powerful tool for studying biological pathways and the molecular basis of disease in research settings.
Derivatization Chemistry for Enhanced Chemical Functionality
Preparation of Chemically Stable Derivatives for Advanced Synthetic Applications
The inherent reactivity of the aldehyde functional group in 2-(3-Chloro-5-fluorophenyl)acetaldehyde can present challenges in multi-step synthetic sequences, such as self-condensation or oxidation. researchgate.net To mitigate these issues, the aldehyde can be converted into more stable derivatives, which act as protecting groups. These derivatives can endure various reaction conditions and can be readily converted back to the aldehyde when needed.
One common strategy is the formation of acetals. By reacting this compound with an alcohol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst, a stable cyclic acetal (B89532) is formed. This acetal protects the aldehyde functionality from undesired reactions.
Another effective method for stabilization and purification is the formation of a bisulfite adduct. mdpi.com The reaction of the aldehyde with sodium bisulfite yields a crystalline solid that can be easily isolated and purified. mdpi.com The aldehyde can then be regenerated from the adduct by treatment with an acid or base. mdpi.com
Table 1: Examples of Chemically Stable Derivatives of this compound
| Derivative Type | Reactant | General Reaction Condition | Resulting Derivative Structure |
| Cyclic Acetal | Ethylene Glycol | Acid Catalyst | 2-(3-Chloro-5-fluorophenyl)methyl-1,3-dioxolane |
| Bisulfite Adduct | Sodium Bisulfite | Aqueous solution | Sodium 1-hydroxy-2-(3-chloro-5-fluorophenyl)ethanesulfonate |
Functionalization for Chromatographic and Spectroscopic Analysis
For analytical purposes, particularly in complex biological or environmental samples, derivatization can significantly enhance the detectability and separation of this compound.
Introduction of Chromophores or Fluorophores for Detection in Research Assays
To facilitate detection by UV-Visible or fluorescence spectroscopy, a chromophore or fluorophore can be introduced into the molecule. A widely used method for derivatizing aldehydes is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). protocols.io This reaction produces a stable 2,4-dinitrophenylhydrazone derivative, which is highly colored and can be readily quantified using high-performance liquid chromatography (HPLC) with UV detection. protocols.io
Similarly, fluorescent tags can be attached to the aldehyde. Reagents such as dansyl hydrazine (B178648) can react with this compound to yield a fluorescent derivative, allowing for highly sensitive detection in various research assays.
Modification for Improved Separation in Complex Matrices
Derivatization can also be employed to alter the chromatographic properties of this compound, leading to improved separation from interfering components in complex mixtures. For instance, reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can increase the volatility and thermal stability of the compound, making it more amenable to gas chromatography (GC) analysis.
Table 2: Derivatization for Enhanced Analytical Detection
| Analytical Technique | Derivatizing Reagent | Purpose of Derivatization | Resulting Derivative |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Introduction of a chromophore | This compound-2,4-dinitrophenylhydrazone |
| HPLC-Fluorescence | Dansyl Hydrazine | Introduction of a fluorophore | This compound-dansylhydrazone |
| Gas Chromatography (GC) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility and thermal stability | Trimethylsilyl derivative of the corresponding alcohol (after reduction) |
Derivatization for Isotopic Labeling and Mechanistic Studies
Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds. This compound can be selectively labeled with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C).
Deuterium labeling can be achieved by using a deuterium-labeled reducing agent, such as sodium borodeuteride (NaBD₄), to reduce a precursor carboxylic acid derivative to the corresponding deuterated aldehyde. Alternatively, exchange reactions under specific conditions can introduce deuterium at the alpha-carbon to the carbonyl group.
For ¹³C labeling, a synthetic route starting from a ¹³C-labeled precursor, such as ¹³C-labeled potassium cyanide, would be necessary to introduce the isotope at a specific position in the molecule. These isotopically labeled derivatives can then be used in mass spectrometry-based studies to follow the compound's transformation pathways. The availability of various deuterium-labeled compounds suggests the general feasibility of such synthetic modifications. tenovapharma.com
Table 3: Isotopic Labeling of this compound
| Isotope | Labeling Method Example | Purpose |
| Deuterium (²H) | Reduction of a suitable precursor with a deuterium source (e.g., NaBD₄) | Mechanistic studies, metabolic tracking |
| Carbon-13 (¹³C) | Synthesis from a ¹³C-labeled starting material | Mechanistic studies, metabolic tracking |
Future Research Directions
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The development of green and efficient methods for the synthesis of 2-(3-chloro-5-fluorophenyl)acetaldehyde is a primary research goal. Future work should focus on novel catalytic systems that offer high selectivity, atom economy, and mild reaction conditions.
Biocatalysis : Engineered enzymes, such as aldolases, have shown potential in catalyzing stereoselective aldol (B89426) reactions for substituted phenylacetaldehydes. Future research could involve the design and evolution of specific enzymes tailored for the synthesis of this compound, offering a highly selective and environmentally benign route.
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Investigations into photocatalytic methods for the synthesis of this aldehyde, potentially from readily available precursors, could lead to more sustainable and energy-efficient processes. beilstein-journals.org This could involve the development of novel organic or metal-based photosensitizers that can facilitate the desired transformations under mild conditions. beilstein-journals.org
Advanced Homogeneous and Heterogeneous Catalysis : Research into novel metal-based catalysts, such as those based on palladium or copper, could lead to more efficient cross-coupling reactions for the introduction of the acetaldehyde (B116499) moiety. nih.gov The development of recoverable and reusable heterogeneous catalysts, including metal-organic frameworks (MOFs), could also enhance the sustainability of the synthesis. acs.org
A comparative overview of potential catalytic systems is presented in Table 1.
| Catalytic System | Potential Advantages | Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Directed evolution of enzymes, optimization of reaction media. |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. beilstein-journals.org | Development of novel photosensitizers, understanding of reaction mechanisms. beilstein-journals.org |
| Advanced Catalysis | High efficiency, broad substrate scope, potential for catalyst recycling. nih.gov | Design of novel ligands, development of robust heterogeneous catalysts. acs.org |
Advanced Mechanistic Investigations of its Transformations under Non-Standard Conditions
Understanding the behavior of this compound under non-standard conditions can unveil novel reaction pathways and synthetic applications. Future research should explore its reactivity under conditions such as plasma and photocatalysis.
Plasma Chemistry : Atmospheric plasma treatment has been shown to facilitate the ultrafast oxidation of aldehydes to carboxylic acids. nih.gov Mechanistic studies on the plasma-induced transformations of this compound could reveal selective oxidation, reduction, or rearrangement pathways, offering a novel approach to its derivatization. researchgate.net
Photocatalytic Transformations : The photocatalytic degradation of substituted phenyl compounds has been studied, often involving hydroxylation and demethylation. nih.gov Investigating the photocatalytic transformations of this compound could lead to the synthesis of novel derivatives through controlled C-H functionalization or other radical-mediated processes. beilstein-journals.org Mechanistic studies would be crucial to understand the role of the photocatalyst and the reaction intermediates. uni-regensburg.de
Anaerobic Transformations : Studies on halogenated aromatic aldehydes under anaerobic conditions have shown that both oxidation to carboxylic acids and reduction to alcohols can occur. nih.gov Investigating the biotransformation of this compound by anaerobic microbial consortia could reveal novel metabolic pathways and potentially lead to the synthesis of valuable chiral building blocks.
Development of Flow Chemistry Protocols for Efficient Production and Derivatization
Flow chemistry offers significant advantages over batch processes in terms of safety, scalability, and efficiency. The development of continuous flow protocols for the synthesis and subsequent derivatization of this compound is a promising area for future research.
The benefits of flow chemistry for aldehyde synthesis include improved control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. These advantages can lead to higher yields, improved purity, and more sustainable manufacturing processes.
Future research in this area could focus on:
Integrated Synthesis and Derivatization : Designing multi-step flow systems that allow for the synthesis of this compound followed by its immediate use in subsequent reactions, such as aldol additions or reductive aminations.
Catalyst Immobilization : Developing methods for immobilizing catalysts within flow reactors to enable continuous processing and easy catalyst recovery.
Process Optimization : Utilizing automated systems for the rapid optimization of reaction conditions, including temperature, pressure, and residence time, to maximize yield and selectivity.
Expanding its Utility as a Chirality Precursor in Enantioselective Synthesis
The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of chiral molecules. Future research should focus on expanding its applications in enantioselective synthesis.
Asymmetric Aldol Reactions : The development of new organocatalysts or metal-based catalysts for the asymmetric aldol reaction of this compound with various nucleophiles would provide access to a wide range of enantioenriched β-hydroxy carbonyl compounds. nih.govresearchgate.netresearchgate.net
Use of Chiral Auxiliaries : The temporary incorporation of a chiral auxiliary can control the stereochemical outcome of reactions involving the aldehyde. wikipedia.orgscielo.org.mx Research into the use of novel and recoverable chiral auxiliaries in conjunction with this compound could lead to the efficient synthesis of complex chiral molecules.
Enantioselective Reductions and Additions : Exploring enantioselective methods for the reduction of the aldehyde to a chiral alcohol or the addition of organometallic reagents to generate chiral secondary alcohols would further broaden its synthetic utility.
Potential chiral products accessible from this compound are summarized in Table 2.
| Reaction Type | Chiral Product | Potential Application |
| Asymmetric Aldol Addition | β-Hydroxy ketones/esters | Building blocks for natural product synthesis |
| Enantioselective Reduction | Chiral 2-(3-chloro-5-fluorophenyl)ethanol | Pharmaceutical intermediates |
| Asymmetric Nucleophilic Addition | Chiral secondary alcohols | Precursors for chiral ligands |
Deeper Understanding of its Electronic and Steric Influence in Complex Reaction Networks
The 3-chloro-5-fluorophenyl group possesses a unique combination of electronic and steric properties that can influence the outcome of chemical reactions. A deeper understanding of these effects is crucial for its strategic use in the design of complex molecules.
Computational Studies : Density Functional Theory (DFT) and other computational methods can be employed to investigate the electronic structure, molecular electrostatic potential, and steric hindrance of the 3-chloro-5-fluorophenyl moiety. ijcce.ac.iracs.org These studies can provide insights into its coordinating properties and its influence on the transition states of various reactions.
Hammett Parameter Analysis : The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. science.govlibretexts.orgyoutube.com Determining the Hammett substituent constants (σ) for the 3-chloro-5-fluorophenyl group would allow for a more predictive understanding of its influence in a wide range of reactions.
Kinetic and Mechanistic Studies : Experimental studies on the kinetics and mechanisms of reactions involving this compound can provide valuable data to correlate with computational models and Hammett analysis. This will lead to a more comprehensive understanding of how the interplay of electronic and steric effects governs its reactivity.
Q & A
Basic Research Question: What are the optimal synthetic routes for 2-(3-Chloro-5-fluorophenyl)acetaldehyde, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or halogenation of phenylacetaldehyde derivatives. For example, chlorination and fluorination steps require precise control of reaction conditions (e.g., temperature, stoichiometry of Cl/F reagents) to avoid over-halogenation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm purity ≥95% . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) should validate structural integrity, with attention to aldehyde proton signals (δ ~9.8–10.2 ppm) .
Advanced Research Question: How can crystallographic data for this compound derivatives be refined when encountering disordered halogen atoms?
Methodological Answer:
Disordered Cl/F atoms in crystal structures can be resolved using SHELXL (v.2018/3) with PART and SUMP instructions to model partial occupancies . For severe disorder, apply TWIN and BASF commands to account for twinning. Pair with Olex2 for graphical refinement, leveraging the SQUEEZE tool to exclude solvent-occupied voids . Validate against Cambridge Structural Database (CSD) entries of analogous halogenated aldehydes to assess bond-length and angle deviations .
Basic Research Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- FT-IR : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and aromatic C-Cl/C-F vibrations (700–800 cm⁻¹) .
- NMR : ¹⁹F NMR (δ -110 to -120 ppm for meta-F) and ¹H-¹³C HSQC to correlate aldehyde protons with carbonyl carbons .
- GC-MS : Use electron ionization (EI) at 70 eV to fragment the molecule; monitor m/z 172 (M⁺–Cl–F) and m/z 154 (M⁺–CHO) .
Advanced Research Question: How can computational chemistry predict regioselectivity in electrophilic substitution reactions involving this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electron-deficient aromatic positions. For example, meta-fluorine exerts a strong −I effect, directing electrophiles to the para position relative to Cl. Use Gaussian or ORCA to compute Fukui indices (ƒ⁻) for nucleophilic attack prediction . Validate with experimental nitration or sulfonation results .
Basic Research Question: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks (ACGIH TLV: 0.1 ppm for aldehydes) .
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (NFPA Health Hazard Rating: 3) .
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers to degrade reactive aldehyde groups .
Advanced Research Question: How can contradictory data in reaction yields or byproduct formation be resolved during scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) can optimize Pd-catalyzed cross-coupling steps .
- Byproduct Analysis : Employ LC-MS/MS to trace impurities; if dimers form (m/z 340–360), reduce reaction time or add radical inhibitors like BHT .
- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor aldehyde consumption rates and adjust reagent addition dynamically .
Basic Research Question: How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., oxidation to carboxylic acid) .
- Light Sensitivity : UV-vis spectroscopy (λ 250–300 nm) tracks aldehyde decomposition; use amber vials if absorbance increases >10% in 48 hours .
Advanced Research Question: What strategies mitigate halogen-bonding interference in biological assays involving this compound derivatives?
Methodological Answer:
- Co-crystallization Studies : Soak protein crystals (e.g., cytochrome P450) with the compound and resolve structures via SHELXE to identify Cl/F–protein interactions .
- SAR Modifications : Introduce methyl or methoxy groups at the 4-position to sterically hinder halogen bonding while retaining bioactivity . Validate via SPR or ITC binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
